Biliatresone is primarily sourced from the roots of Derris elliptica, a plant traditionally used in Southeast Asian medicine. The compound's isolation from natural sources has proven challenging, prompting researchers to develop synthetic methods for its production, allowing for more extensive biological evaluations and studies.
Biliatresone is classified as an isoflavonoid, a type of flavonoid that exhibits various biological activities, including toxicity. Its chemical structure includes a benzodioxole moiety, which contributes to its reactivity and biological effects.
The first laboratory synthesis of biliatresone was reported in 2017, utilizing a convergent synthetic approach. The synthesis involves several key steps:
Biliatresone's molecular formula is CHO, and it features a complex structure characterized by:
The compound's structural elucidation has been confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, which provided data consistent with previously reported structures .
Biliatresone undergoes several chemical reactions that contribute to its toxicity:
Research has demonstrated that biliatresone induces cholangiocyte injury through mechanisms involving microtubule instability and signaling pathways such as Wnt and Hippo .
Biliatresone exerts its toxic effects primarily through:
Studies using murine models have shown that biliatresone treatment leads to clinical symptoms akin to biliary atresia, including jaundice and impaired weight gain .
Relevant analyses indicate that these properties contribute significantly to its biological activity and toxicity profile .
Biliatresone serves as an essential tool in biomedical research, particularly in studies related to:
Biliary atresia (BA) is a devastating neonatal cholangiopathy characterized by fibroinflammatory obliteration of the extrahepatic bile ducts (EHBD), leading to cholestasis, progressive liver fibrosis, and end-stage liver disease. Affecting 1 in 8,000–18,000 live births worldwide, it represents the most frequent indication for pediatric liver transplantation. The disease exhibits ethnic and geographic disparities, with notably higher incidence rates in Asian and Pacific populations compared to European groups [1] [9]. Clinically, BA presents with persistent jaundice, acholic stools, and dark urine within the first weeks of life. Without timely surgical intervention via Kasai portoenterostomy (KPE), the condition is universally fatal by age two. Even with successful KPE, over 70% of patients progress to cirrhosis requiring transplantation by adulthood due to relentless intrahepatic fibrogenesis [1] [3]. The etiology remains enigmatic, with proposed mechanisms including viral infections, immune dysregulation, genetic susceptibility, and environmental insults. Despite decades of research, no singular causative agent had been definitively established until the emergence of biliatresone as a plausible environmental trigger [9] [10].
The discovery of biliatresone originated from veterinary observations of sporadic BA-like outbreaks in Australian livestock. Initial cases were documented in 1967 when newborn lambs grazing on drought-affected pastures developed fatal jaundice, with autopsies revealing sclerotic livers and obliterated EHBD [1] [7]. Recurrent epidemics in 1964, 1988, and 2007 were consistently linked to maternal consumption of Dysphania genus plants (including D. glomulifera and D. littoralis), suggesting a plant-derived toxin. In 2015, collaborative research isolated the causative agent using a zebrafish biliary secretion bioassay. Researchers generated crude extracts from Dysphania plants and iteratively purified fractions based on their ability to induce gallbladder injury in transgenic zebrafish larvae. This culminated in the identification of a previously undescribed isoflavonoid-related 1,2-diaryl-2-propenone compound, named biliatresone, which constituted approximately 1.84% of the plant’s dry weight [1] [7] [10].
Structural elucidation revealed biliatresone (molecular formula: C₁₈H₁₆O₆) features a reactive α-methylene ketone bridge flanked by methoxy, hydroxyl, and methylenedioxy functional groups. This unique 1,2-diaryl-2-propenone architecture functions as a Michael acceptor, enabling electrophilic attacks on nucleophiles like glutathione (GSH) and cysteine [1] [6] [10]. Total synthesis routes were later established by Estrada (2017) and Yang (2019), yielding synthetic biliatresone with 98% purity that replicated the toxic effects of the natural compound in zebrafish [1] [3].
Table 1: Key Milestones in Biliatresone Discovery
Year | Event | Significance |
---|---|---|
1967 | First report of BA-like syndrome in Australian lambs | Suggested environmental toxin etiology |
1990 | Epidemiological link to Dysphania-infested pastures during droughts | Confirmed plant-associated outbreaks across multiple decades |
2007 | Bioassay-guided fractionation of Dysphania extracts using zebrafish | Enabled toxin isolation |
2015 | Structural characterization of biliatresone (C₁₈H₁₆O₆) | Identified reactive α-methylene ketone moiety responsible for toxicity |
2017-2019 | Successful total synthesis (Estrada, Yang) | Enabled production of high-purity toxin for mechanistic studies |
2020 | Development of biliatresone-induced mouse model (Yang et al.) | Confirmed cross-species toxicity and relevance to mammalian systems |
Biliatresone exerts selective toxicity towards extrahepatic cholangiocytes (EHC), sparing intrahepatic bile ducts (IHC) and hepatocytes in initial exposures. This specificity is attributed to two primary factors:
Glutathione (GSH) Depletion: Biliatresone's electrophilic α-methylene group readily forms Michael adducts with GSH, depleting cellular antioxidant reserves. Quantitative analysis in zebrafish and mice demonstrates a precipitous drop in hepatic GSH levels coinciding with the onset of EHBD injury [3] [5]. Crucially, EHC exhibit intrinsically lower basal GSH redox potential (more oxidized state) than IHC or hepatocytes, making them vulnerable to redox stress. Depleting GSH pharmacologically with buthionine sulfoximine (BSO) sensitizes otherwise resistant IHC to biliatresone, while replenishing GSH via N-acetylcysteine (NAC) or activating the antioxidant regulator Nrf2 (nuclear factor erythroid 2–related factor 2) confers protection [5].
Heat Shock Protein 90 (HSP90) Inhibition: Biliatresone disrupts cholangiocyte cytoskeletal integrity and cell adhesion by targeting HSP90. In human and mouse cholangiocyte organoids, biliatresone exposure diminishes ZO-1 (a tight junction protein) localization, mislocalizes F-actin to basal membranes, and impairs apical-basal polarity. These effects correlate with reduced HSP90 activity, which is essential for stabilizing cytoskeletal proteins. Co-treatment with the HSP90 inhibitor 17-AAG exacerbates biliatresone toxicity, while HSP90 agonists partially rescue ductal defects [1] [4].
Biliatresone’s capacity to induce BA-like phenotypes is conserved across diverse experimental systems:
Table 2: Comparative Pathological Features in Biliatresone Models
Model System | Key Pathological Features | Molecular Signatures |
---|---|---|
Zebrafish Larvae | Gallbladder shrinkage/agenesis; EHBD distortion | GSH depletion; upregulated redox stress genes (gclc, gclm) |
Neonatal Mice | EHBD lumen loss; portal inflammation; hepatic fibrosis; jaundice | ↓ Hepatic GSH; adhesion molecule dysregulation; oxidative stress transcripts |
Human Liver Organoids | Stunted growth; apical-basal polarity defects; impaired R123 transport; ciliary dysfunction | ↓ CK19/MDR1; ↑ HNF4A; disrupted ZO-1/F-actin; defective cilia-mediated mechanosensation |
A compelling hypothesis links biliatresone exposure to human BA via dietary or microbial pathways. Structurally similar, non-toxic isoflavonoids abundant in beets, chard, and other vegetables may be converted into biliatresone-like compounds by gut microbiota [7] [10]. This is supported by:
However, key debates persist:
Biliatresone’s reactivity underpins its pathomechanism, involving direct interactions with cellular components:
Table 3: Confirmed Molecular Interactions of Biliatresone
Target | Interaction Chemistry | Functional Consequence |
---|---|---|
Glutathione (GSH) | Michael addition at α-methylene | Depletes antioxidant reserves; induces redox stress |
Cysteine Residues | Thiol adduct formation | Alters protein function (e.g., HSP90 inhibition) |
Histamine/Amino Acids | Nucleophilic adduction | Potential disruption of signaling/metabolism |
Water/Methanol | Reversible solvent adducts | Modulates toxin stability and reactivity in biological matrices |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7